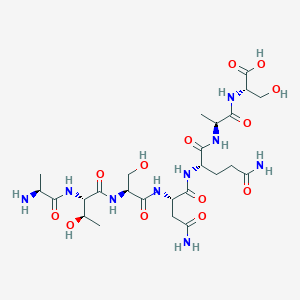
L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- is a complex oligopeptide composed of multiple amino acids. This compound is significant in various biochemical and physiological processes due to its unique structure and properties. It plays a crucial role in protein synthesis, cell signaling, and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide. The process typically involves the following steps:
Activation of the resin: The resin is activated to provide a solid support for the growing peptide chain.
Coupling of amino acids: Each amino acid is sequentially coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: The peptide can be reduced to form alcohols or amines.
Substitution: The amino groups can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities or properties.
Wissenschaftliche Forschungsanwendungen
L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: It plays a role in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: It is investigated for its potential therapeutic effects in neurodegenerative diseases and metabolic disorders.
Industry: It is used in the production of peptide-based drugs and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various cellular processes. For example, it may activate glycine receptors or upregulate PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
L-Threonine: An essential amino acid important for protein synthesis and immune function.
L-Glutamine: A conditionally essential amino acid involved in nitrogen metabolism and immune function.
Uniqueness
L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential therapeutic applications. Its ability to modulate multiple pathways and interact with various molecular targets makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
825613-77-2 |
|---|---|
Molekularformel |
C25H43N9O13 |
Molekulargewicht |
677.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H43N9O13/c1-9(26)19(40)34-18(11(3)37)24(45)32-14(7-35)23(44)31-13(6-17(28)39)22(43)30-12(4-5-16(27)38)21(42)29-10(2)20(41)33-15(8-36)25(46)47/h9-15,18,35-37H,4-8,26H2,1-3H3,(H2,27,38)(H2,28,39)(H,29,42)(H,30,43)(H,31,44)(H,32,45)(H,33,41)(H,34,40)(H,46,47)/t9-,10-,11+,12-,13-,14-,15-,18-/m0/s1 |
InChI-Schlüssel |
SAKPBXOAQLLRJK-NAZVXXOFSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















